1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid
Overview
Description
Scientific Research Applications
Organic Synthesis and Chemical Properties
Synthesis of Chiral Tetrasubstituted Azetidines : Research demonstrates the preparation of tetrasubstituted azetidine-2-carboxylic acids and derivatives with all-cis stereoisomers, showcasing their importance in organic synthesis. These compounds were synthesized with high yield and stereocontrol, indicating their utility in creating structurally complex and stereochemically rich molecules (Marichev et al., 2019).
Azetidine Derivatives in Antibacterial Agents : The study on azetidinylquinolones illustrates the role of azetidine derivatives in enhancing the antibacterial activity of quinolone compounds. These derivatives have shown significant in vitro and in vivo efficacy, underscoring their potential in developing new antibacterial agents (Frigola et al., 1995).
Functionalized Azetidine Derivatives : Research into the synthesis of functionalized azetidine derivatives reveals their potential for biological and foldameric applications. The creation of these small-membered azaheterocyclic α- and β-amino acid derivatives provides valuable tools for the study of biological processes and the development of novel foldamers (Žukauskaitė et al., 2011).
Medicinal Chemistry and Drug Development
Discovery of S1P Receptor Modulators : The development of S1P receptor modulators, such as BAF312 (Siponimod), demonstrates the importance of azetidine derivatives in medicinal chemistry. These compounds have completed phase 2 clinical trials for multiple sclerosis, highlighting their therapeutic potential (Pan et al., 2013).
Benzofuran-Based S1P1 Agonists : Another study reports on benzofuran-based S1P1 agonists, featuring azetidine-3-carboxylic acid derivatives, which exhibited excellent in vitro potency and selectivity. These findings underscore the role of azetidine derivatives in developing orally active pharmaceutical compounds for treating multiple sclerosis (Saha et al., 2011).
Agricultural Sciences
- Azetidine-2-Carboxylic Acid in the Food Chain : Research on azetidine-2-carboxylic acid (Aze) in sugar beets and table beets highlights its potential impact on the food chain. Aze's presence in sugar beet byproducts fed to farm animals points to the need for further investigation into its effects on human and animal health (Rubenstein et al., 2009).
Future Directions
properties
IUPAC Name |
1-(3-cyanobenzoyl)azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c13-5-8-2-1-3-9(4-8)11(15)14-6-10(7-14)12(16)17/h1-4,10H,6-7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPXMYQERNAWCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC(=C2)C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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